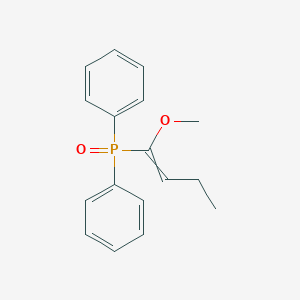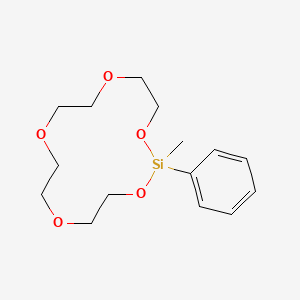
2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane is a complex organosilicon compound characterized by its unique cyclic structure. This compound features a silicon atom integrated into a ring system with multiple oxygen atoms and a phenyl group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane typically involves the reaction of organosilicon precursors with phenyl and methyl groups under controlled conditions. One common method includes the use of Grignard reagents, where a phenylmagnesium bromide reacts with a silicon-containing compound to form the desired product . The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using hydride donors, resulting in the cleavage of silicon-oxygen bonds.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride.
Electrophiles: For substitution reactions, reagents like bromine or nitric acid are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and resins.
Wirkmechanismus
The mechanism by which 2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane exerts its effects involves its ability to interact with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen and carbon atoms, allowing it to participate in a range of chemical reactions. The phenyl group provides additional reactivity through aromatic interactions, making the compound versatile in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: Known for its use in the synthesis of amphetamines.
Benzyl methyl ketone: Another compound with a phenyl group, used in organic synthesis.
2-Propenal, 2-methyl-3-phenyl-: A compound with similar structural features but different reactivity.
Uniqueness
What sets 2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane apart is its cyclic structure with multiple oxygen atoms and a silicon atom, which imparts unique chemical properties and reactivity. This makes it particularly useful in specialized applications where such characteristics are desired.
Eigenschaften
CAS-Nummer |
83890-27-1 |
|---|---|
Molekularformel |
C15H24O5Si |
Molekulargewicht |
312.43 g/mol |
IUPAC-Name |
2-methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane |
InChI |
InChI=1S/C15H24O5Si/c1-21(15-5-3-2-4-6-15)19-13-11-17-9-7-16-8-10-18-12-14-20-21/h2-6H,7-14H2,1H3 |
InChI-Schlüssel |
JZOFRNFZRZTXBG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(OCCOCCOCCOCCO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14412845.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)
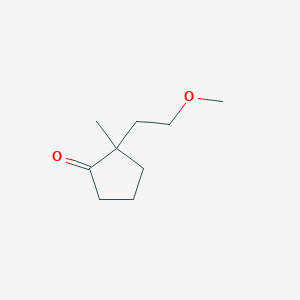
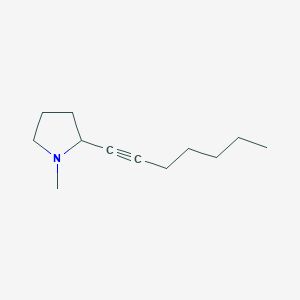
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)](/img/structure/B14412871.png)
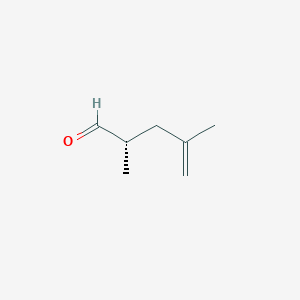

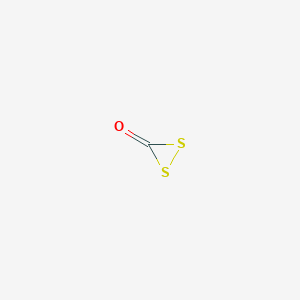
![1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14412885.png)
![4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14412892.png)
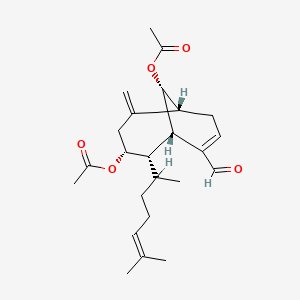
![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
